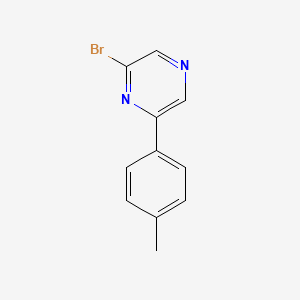![molecular formula C10H11N3O B8708994 2-[4-(1,2,4-triazol-4-yl)phenyl]ethanol](/img/structure/B8708994.png)
2-[4-(1,2,4-triazol-4-yl)phenyl]ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(1,2,4-triazol-4-yl)phenyl]ethanol is an organic compound that features a 1,2,4-triazole ring attached to a phenyl group, which is further connected to an ethanol moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of the triazole ring imparts unique chemical and biological properties to the compound, making it a valuable subject of study.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1,2,4-triazol-4-yl)phenyl]ethanol typically involves the following steps:
Formation of the 1,2,4-triazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazine derivatives and formamide.
Attachment of the triazole ring to the phenyl group: This step often involves a nucleophilic substitution reaction where the triazole ring is introduced to a halogenated phenyl compound.
Introduction of the ethanol moiety: The final step involves the reduction of a carbonyl group (such as an aldehyde or ketone) to form the ethanol group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form.
化学反应分析
Types of Reactions
2-[4-(1,2,4-triazol-4-yl)phenyl]ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the functional groups present.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Formation of 2-[4-(1,2,4-triazol-4-yl)phenyl]acetaldehyde or 2-[4-(1,2,4-triazol-4-yl)phenyl]acetic acid.
Reduction: Formation of 2-[4-(1,2,4-triazol-4-yl)phenyl]ethane.
Substitution: Formation
属性
分子式 |
C10H11N3O |
|---|---|
分子量 |
189.21 g/mol |
IUPAC 名称 |
2-[4-(1,2,4-triazol-4-yl)phenyl]ethanol |
InChI |
InChI=1S/C10H11N3O/c14-6-5-9-1-3-10(4-2-9)13-7-11-12-8-13/h1-4,7-8,14H,5-6H2 |
InChI 键 |
OKSOFQKAKWWJBC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CCO)N2C=NN=C2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{4-[4-(1H-indazol-3-yl)-1H-1,2,3-triazol-1-yl]benzyl}acetamide](/img/structure/B8708918.png)

![Propanoic acid, 3-[(2-ethoxy-2-oxoethyl)(phenylmethyl)amino]-3-oxo-, ethyl ester](/img/structure/B8708947.png)










